molecular formula C7H13ClN2O B3190059 1-Chloro-2,2,5,5-tetramethylimidazolidin-4-one CAS No. 38951-85-8

1-Chloro-2,2,5,5-tetramethylimidazolidin-4-one

Cat. No.: B3190059
CAS No.: 38951-85-8
M. Wt: 176.64 g/mol
InChI Key: LCWLUUNLZNVFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2,2,5,5-tetramethylimidazolidin-4-one is a useful research compound. Its molecular formula is C7H13ClN2O and its molecular weight is 176.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

38951-85-8

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

1-chloro-2,2,5,5-tetramethylimidazolidin-4-one

InChI

InChI=1S/C7H13ClN2O/c1-6(2)5(11)9-7(3,4)10(6)8/h1-4H3,(H,9,11)

InChI Key

LCWLUUNLZNVFKH-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(N1Cl)(C)C)C

Canonical SMILES

CC1(C(=O)NC(N1Cl)(C)C)C

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.2 Grams (0.1 mole) of 2,2,5,5-tetramethylimidazolidin-4-one prepared as in example 2 was dissolved in 100 milliliters of 1 Normal sodium hydroxide solution (0.1 mole) in a 250 milliliter flask. The flask containing the mixture was placed in an ice bath and maintained at or below 10° C. with stirring while chlorine gas was bubbled in until the pH reached 7.0. The product 1-chloro-2,2,5,5-tetramethylimidazolidin-4-one which precipitated as a white solid was recovered by suction filtration and was purified by recrystallization from an ether/hexane mixture. The product yield was 17.7 grams or 95% of that theoretically expected. The product had a melting point range of 157.0°-157.5° C. Analysis of the product by proton NMR and IR spectroscopy yielded the following results: 1H NMR (CDCl3) δ=1.32 (S,6H), δ=1.46 (S,6H), δ=7.57 (Broad,1H); IR (KBr) 1670, 1720, 3160 cm-1.
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